Methyl 6-tert-butyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core, an isoxazole ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Isoxazole Ring: This step often involves the use of nitrile oxides and alkenes in a 1,3-dipolar cycloaddition reaction.
Attachment of the Tert-Butyl Ester Group: This can be done using tert-butyl alcohol and appropriate esterification reagents.
Final Coupling Reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.
Scientific Research Applications
METHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 6-((3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)(methyl)amino)quinoline-4-carboxylic acid
Uniqueness
The uniqueness of METHYL 6-(TERT-BUTYL)-2-{[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C25H28N2O4S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C25H28N2O4S/c1-14-19(21(27-31-14)15-9-7-6-8-10-15)22(28)26-23-20(24(29)30-5)17-12-11-16(25(2,3)4)13-18(17)32-23/h6-10,16H,11-13H2,1-5H3,(H,26,28) |
InChI Key |
HLZZGKQJPOCVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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